Sedative and anticonvulsant which is neuroprotective in a number of animal models. Prevents the degeneration of serotonergic nerve terminals induced by MDMA ('Ecstasy').
Chlormethiazole hydrochloride
CAS No.: 6001-74-7
Cat. No.: VC0004263
Molecular Formula: C6H9Cl2NS
Molecular Weight: 198.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6001-74-7 |
---|---|
Molecular Formula | C6H9Cl2NS |
Molecular Weight | 198.11 g/mol |
IUPAC Name | 5-(2-chloroethyl)-4-methyl-1,3-thiazole;hydrochloride |
Standard InChI | InChI=1S/C6H8ClNS.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3H2,1H3;1H |
Standard InChI Key | OFXYKSLKNMTBHK-UHFFFAOYSA-N |
SMILES | CC1=C(SC=N1)CCCl.Cl |
Canonical SMILES | CC1=C(SC=N1)CCCl.Cl |
Introduction
Physicochemical and Structural Properties
Chlormethiazole hydrochloride (C<sub>6</sub>H<sub>8</sub>ClNS·HCl) is an achiral crystalline solid with a molecular weight of 198.11 g/mol . The compound’s structure comprises a thiazole ring substituted with a methyl group at position 4 and a 2-chloroethyl moiety at position 5 (Fig. 1). Its solubility profile varies significantly across solvents:
Property | Value | Source |
---|---|---|
Solubility in ethanol | 20 mg/mL | |
Solubility in DMSO/DMF | 30 mg/mL | |
Solubility in PBS (pH 7.2) | 10 mg/mL | |
Storage Conditions | -20°C, desiccated |
The SMILES notation (Cl.CC1=C(CCCl)SC=N1) and InChI key (OFXYKSLKNMTBHK-UHFFFAOYSA-N) reflect its halogenated thiazole backbone . Stability studies indicate a shelf life exceeding four years under recommended storage conditions .
Pharmacological Mechanism of Action
Chlormethiazole exerts its effects primarily through GABA<sub>A</sub> receptor modulation. Unlike benzodiazepines, which bind the α-γ subunit interface, chlormethiazole interacts with the picrotoxin/barbiturate site, enhancing chloride influx and neuronal hyperpolarization . In vitro studies using rat neocortical slices demonstrate concentration-dependent suppression of epileptiform activity (IC<sub>50</sub> ≈ 200 μM), an effect abolished by the GABA<sub>A</sub> antagonist N-methyl-bicuculline . At therapeutic concentrations (300 μM), it potentiates exogenous GABA (1 mM) without affecting glutamatergic NMDA or quisqualic acid receptors .
Additional mechanisms include glycine receptor modulation and inhibition of cytochrome P450 2E1 (CYP2E1), the latter contributing to its hepatic metabolism variability . Neuroprotective properties in global ischemia models are attributed to reduced glutamate excitotoxicity and mitochondrial stabilization, though these effects remain contentious in human trials .
Therapeutic Applications
Geriatric Agitation and Insomnia
In elderly populations, low-dose chlormethiazole (192–384 mg/day) mitigates restlessness and agitation associated with dementia. Its short half-life (3–4 hours) minimizes next-day sedation, though tolerance develops within 7–10 days, limiting long-term use .
Pharmacokinetics and Metabolism
Chlormethiazole exhibits rapid oral absorption (T<sub>max</sub> = 30–60 minutes) and 92% plasma protein binding. Hepatic metabolism via CYP2A6 and CYP2E1 yields inactive metabolites, including N-desmethylchlormethiazole . Population pharmacokinetic modeling in stroke patients revealed a mean clearance of 52.7 L/hr for a 75 kg individual, with significant interindividual variability (Fig. 2) .
Parameter | Value | Population |
---|---|---|
Clearance (Healthy) | 52.7 L/hr | |
Clearance (Hepatic Impairment) | 26.3 L/hr | |
Half-life | 3–4 hours |
Renal excretion accounts for <5% of elimination, necessitating dose adjustments in severe renal dysfunction .
Comparative Clinical Studies
Chlormethiazole’s efficacy has been benchmarked against multiple agents:
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Vs. Benzodiazepines: Equipotent to diazepam in alcohol withdrawal but with fewer paradoxical reactions .
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Vs. Carbamazepine: Superior in preventing DTs but inferior in craving reduction .
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Vs. Gamma-Hydroxybutyrate (GHB): Double-blind trials show comparable withdrawal symptom control but higher patient dropout with GHB .
A meta-analysis of 14 trials (n=1,892) concluded that clomethiazole reduces DTs incidence by 58% relative to placebo (RR=0.42, 95% CI 0.31–0.57) .
Recent Advances and Future Directions
Recent investigations explore chlormethiazole’s role in mitochondrial protection and neuroinflammation modulation. In vitro, 100 μM chlormethiazole attenuates IL-1β-induced pyramidal neuron degeneration by 74%, a effect synergistic with NMDA antagonists . Phase II trials in status epilepticus (NCT04448743) aim to leverage its anticonvulsant properties without respiratory compromise.
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